BRD4 Bromodomain 1 Binding Affinity
3-Bromo-N-(pyridin-4-yl)benzamide exhibits measurable but modest binding to the BRD4 bromodomain 1 (BD1) with a reported Kd of 3.30 × 10³ nM (3.30 μM) by fluorescence anisotropy assay [1]. This stands in contrast to highly optimized BRD4 probes (e.g., (+)-JQ1, Kd ~50–100 nM for BD1) but provides a defined baseline for fragment-based elaboration. For procurement decisions in epigenetic probe development, this compound's intermediate affinity—neither too potent (risking pan-BET activity) nor inactive—makes it useful as a starting point for structure-guided optimization where the 3-bromo vector can be elaborated to access the acetyl-lysine binding pocket [2].
| Evidence Dimension | Binding affinity (Kd) for BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 3.30 × 10³ nM (3.30 μM) |
| Comparator Or Baseline | Unsubstituted N-(pyridin-4-yl)benzamide: no reported BRD4 BD1 activity in BindingDB |
| Quantified Difference | Not calculable (comparator data absent) |
| Conditions | Inhibition of poly-His-tagged BRD4 bromodomain 1 (unknown origin) expressed in E. coli BL21(DE3) by fluorescence anisotropy assay |
Why This Matters
Defines a measurable affinity anchor point for fragment-growing campaigns, which is absent for the unsubstituted parent compound in public databases.
- [1] BindingDB Entry BDBM50148603 / CHEMBL3770724. Affinity Data: Kd = 3.30E+3 nM for BRD4 BD1 by fluorescence anisotropy assay. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. doi:10.1038/nature09504 View Source
